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In Vitro Susceptibility and Potency of Zoliflodacin

Zoliflodacin demonstrates potent in vitro activity against a wide range of Neisseria gonorrhoeae strains,
including multidrug-resistant (MDR) isolates. The tables below summarize key findings from recent

international studies.

Table 1: Zoliflodacin MIC Distribution Against Global N. gonorrhoeae Isolates This table compiles

Minimum Inhibitory Concentration (MIC) data, showing the concentration range required to inhibit bacterial

growth.
Source of MIC Modal )
Number of MICso MICo0 Primary
Isolates Range MiC
) Isolates (ug/mL) (ng/mL) Reference
(Collection Year) (ng/mL) (ng/mL)
Global (Phase 3 930 (approx.) <0.008 — 0.06 0.12 - [1] [2]
Trial) 0.25
Thailand (2018) 99 0.004 — 0.032 0.064 0.032 [3]
0.125
South Africa 100 0.004 — 0.064 0.125 0.064 [3]
(2015-2017) 0.25

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://www.smolecule.com/products/s004111?utm_src=pdf-interest
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11779456/
https://gardp.org/positive-results-announced-in-largest-pivotal-phase-3-trial-of-a-first-in-class-oral-antibiotic-to-treat-uncomplicated-gonorrhoea/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6879270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6879270/
https://www.smolecule.com/products/s004111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Source of MiC Modal
Number of MICso MICoo

Isolates Isolates Range (ngimL) (ugimL) MIC

(Collection Year) (ng/mL) st = (ng/mL)

United States 139 <0.008 — 0.06 0.12 -

(Phase 3 Trial) (Urogenital) 0.25

Primary
Reference

[1]

Table 2: Activity Against Resistant Phenotypes and Comparator Antimicrobials This table highlights

Zoliflodacin's activity against resistant strains and its lack of cross-resistance with other antibiotic classes.

Strain Zoliflodacin MIC - Primary

o Key Findings
Characteristic Range (pg/mL) Reference
Ciprofloxacin- 0.004 - 0.125 MICoo0 of 0.125 pug/mL; no cross- [3]
Resistant (n=177) resistance observed.
Ceftriaxone- 0.12 (for one Maintained potency against a [1]
Resistant isolate) ceftriaxone-, ciprofloxacin-, and

tetracycline-resistant isolate.

Comparator Drugs  N/A No cross-resistance with ceftriaxone, [3]

azithromyecin, ciprofloxacin, penicillin,
spectinomycin, or tetracycline.

Detailed Experimental Protocols from Key Studies

The high-quality in vitro data is generated using standardized, internationally recognized methods.

1. Antimicrobial Susceptibility Testing (Agar Dilution) The core methodology for determining MIC

values is the agar dilution technique, performed as per CLSI guidelines [3] [1].

e Bacterial Inoculum: Prepared to a density of 10% colony-forming units (CFU) per spot.

e Culture Medium: Gonococcal Base (GCB) agar supplemented with 1% IsoVitaleX.

¢ Antibiotic Preparation: Zoliflodacin is serially diluted two-fold in the agar to create a concentration

gradient.
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¢ Inoculation and Incubation: The inoculum is applied to the agar plates and incubated at 36°C in 5%

CO:z with high humidity for 24 hours.
e MIC Reading: The MIC is defined as the lowest concentration of antibiotic that completely inhibits

visible growth.
¢ Quality Control: Includes WHO reference strains (e.g., A, F, P, X, Z) and ATCC 49226 in each test

run [3] [4].

2. Dynamic Pharmacodynamic Modeling (Hollow-Fiber Infection Model - HFIM) HFIM simulates

human pharmacokinetics to study bacterial killing and resistance emergence over time [5].

e Strains Used: Includes reference strains (WHO F), extensively drug-resistant strains (WHO X), and
strains with pre-existing GyrB mutations (SE600/18).

¢ Dosing Simulation: Exposes bacteria to dynamically changing concentrations of Zoliflodacin (as a
single 0.5-4 g dose) alone or in combination with doxycycline (100 mg twice daily for 7 days).

e Endpoint Analysis: Monitors total bacterial load and the emergence of resistant subpopulations over
up to 7 days. Resistant colonies are analyzed for gyrB mutations.

3. In Vitro Induction of Resistance (Serial Passage Assay) This method assesses the potential for

resistance development under antibiotic pressure [4].

¢ Procedure: Commensal Neisseria species are serially passaged on GCB plates containing
increasing concentrations of Zoliflodacin.

e Passaging: Growth from a plate with a given concentration is transferred to a new plate with a two-
fold higher concentration, repeated for up to 10 days or until growth is inhibited.

¢ Analysis: MICs of passaged strains are determined and compared to baseline. Whole Genome
Sequencing (WGS) identifies resistance-conferring mutations.

Mechanism of Action and Resistance Analysis

Novel Mechanism of Action Zoliflodacin is a first-in-class spiropyrimidinetrione that inhibits bacterial
DNA synthesis by targeting the DNA gyrase subunit B (GyrB) [6] [2]. This is a distinct binding site and

mechanism from fluoroquinolones (which target GyrA and ParC), explaining the lack of cross-resistance [3].

The following diagram illustrates Zoliflodacin's unique mechanism of action and the potential pathway for

resistance emergence.
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Resistance Mechanisms and Pathways Although resistance is currently rare in clinical isolates, in vitro

studies have identified specific resistance mechanisms.

e Primary Mutations: Key amino acid substitutions in GyrB confer resistance: D429N, K450T, and
S467N [4]. Novel mutations such as T472P and M464R have also been observed [4] [5].

¢ Resistance via Transformation: A critical preclinical finding is that commensal Neisseria species
(e.g., N. mucosa, N. subflava) can develop zoliflodacin resistance in vitro, and these resistance
determinants can be transferred to N. gonorrhoeae via natural transformation [4]. This represents a
potential clinical pathway for emergent resistance.

¢ Fitness Cost: Mutants with GyrB D429N and T472P substitutions showed an impaired biofitness in
HFIM studies, which may limit their persistence in the absence of antibiotic pressure [5].

Interpretation of Key Preclinical Findings
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e Potency and Spectrum: The consistently low MIC values across diverse geographical regions and
resistant phenotypes confirm that zoliflodacin is a highly potent agent against N. gonorrhoeae [3] [1].

e Low Resistance Potential: The drug has a high barrier to resistance. Mutations are not easily
selected in N. gonorrhoeae alone and often come with a fitness cost [4] [5].

e Combination Therapy: Dynamic HFIM studies indicate that combining zoliflodacin with doxycycline
(a common need due to chlamydia co-infections) is slightly more effective than monotherapy in
eradicating gonococci and suppressing resistance, alleviating initial concerns about antagonism [5].

This synthesis of preclinical data, demonstrating potent activity, a novel mechanism, and a manageable

resistance profile, provides a strong scientific foundation for its continued clinical development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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